

# Dabrafenib (CAS 549547-34-4): A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Cat. No.: B1589791

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## An In-depth Exploration of the Potent and Selective BRAF Kinase Inhibitor

This guide provides a detailed overview of Dabrafenib (also known as GSK2118436), a selective ATP-competitive inhibitor of mutant BRAF kinases. Developed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, mechanism of action, synthesis, and key experimental protocols, supported by preclinical and clinical data.

## Core Properties of Dabrafenib

Dabrafenib is an orally bioavailable small molecule that has demonstrated significant clinical efficacy in the treatment of cancers harboring specific BRAF mutations.

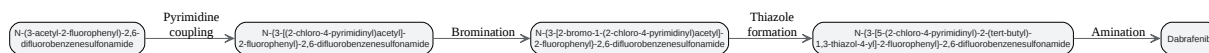
Property	Value
CAS Number	549547-34-4
Molecular Formula	C <sub>23</sub> H <sub>20</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub> S <sub>2</sub>
Molecular Weight	519.56 g/mol
IUPAC Name	N-{3-[5-(2-amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Synonyms	GSK2118436
Appearance	White to off-white powder
Solubility	Soluble in DMSO and ethanol

## Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth, proliferation, and survival.<sup>[1]</sup> In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling.<sup>[2]</sup>

Dabrafenib selectively targets and inhibits the kinase activity of mutant BRAF V600E, V600K, and V600D proteins.<sup>[3]</sup> By binding to the ATP-binding site of the mutated BRAF kinase, Dabrafenib prevents the phosphorylation of MEK1/2, thereby inhibiting the activation of ERK1/2.<sup>[1][4]</sup> This blockade of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.<sup>[4]</sup>

Interestingly, in cells with wild-type BRAF, Dabrafenib can cause a paradoxical activation of the MAPK pathway.<sup>[4]</sup> This is thought to occur through the transactivation of CRAF by Dabrafenib-bound BRAF. This paradoxical activation is a key rationale for the combination therapy of Dabrafenib with a MEK inhibitor, such as Trametinib, which can mitigate this effect and enhance anti-tumor activity.<sup>[4][5]</sup>



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